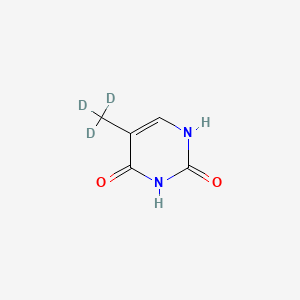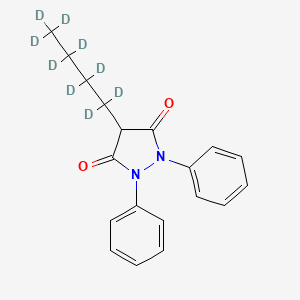
Phenylbutazone-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フェニルブタゾン-d9は、非ステロイド性抗炎症薬(NSAID)であるフェニルブタゾンの重水素標識誘導体です。フェニルブタゾンは、抗炎症、解熱、鎮痛作用で知られています。 フェニルブタゾン-d9における重水素標識は、特に薬物動態および代謝研究における様々な科学研究用途で有用です .
準備方法
合成経路と反応条件
フェニルブタゾン-d9は、フェニルブタゾン分子に重水素を組み込むことによって合成されます。このプロセスには、水素原子を重水素原子で置換することが含まれます。 これは、触媒交換反応や重水素化試薬の使用など、様々な方法によって達成できます .
工業生産方法
フェニルブタゾン-d9の工業生産には、重水素化溶媒および試薬を使用して、フェニルブタゾン構造に重水素原子を組み込みます。 このプロセスは、重水素標識化合物の高純度と高収率を実現するために慎重に制御されています .
化学反応の分析
反応の種類
フェニルブタゾン-d9は、以下を含むいくつかの種類の化学反応を起こします。
酸化: フェニルブタゾン-d9は酸化されて様々な代謝物を形成することができます。
還元: この化合物は、特に還元剤の存在下で還元反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は水酸化代謝物の形成につながる可能性があり、還元は化合物の還元型を生成する可能性があります .
科学研究用途
フェニルブタゾン-d9は、重水素標識のため、科学研究で広く使用されています。その用途には、以下が含まれます。
薬物動態研究: 重水素標識により、体内の化合物の分布と代謝を正確に追跡できます。
代謝研究: フェニルブタゾン-d9は、代謝経路と代謝物の形成を研究するために使用されます。
創薬: この化合物は、新薬の開発と薬物相互作用の研究に使用されています。
科学的研究の応用
Phenylbutazone-d9 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.
Metabolic Studies: this compound is used to study the metabolic pathways and the formation of metabolites.
Drug Development: The compound is used in the development of new drugs and in the study of drug interactions.
Biological Research: This compound is used to investigate the biological effects of phenylbutazone and its derivatives
作用機序
フェニルブタゾン-d9は、プロスタグランジンHシンターゼとプロスタサイクリンシンターゼの活性を阻害することによって効果を発揮します。この阻害は、炎症反応に関与するプロスタグランジンの産生を減少させます。 プロスタグランジンの産生が減少すると、炎症と痛みが軽減されます .
類似化合物との比較
フェニルブタゾン-d9は、重水素標識により、他の類似化合物と区別されます。類似の化合物には、以下が含まれます。
フェニルブタゾン: フェニルブタゾンの非標識バージョン。
オキシフェニルブタゾン: 抗炎症作用が類似したフェニルブタゾンの代謝物。
アンチピリン: 鎮痛および解熱作用を有する別のピラゾロン誘導体
フェニルブタゾン-d9のユニークさは、重水素標識にあります。この標識により、薬物動態と代謝に関するより正確で詳細なデータを研究用途に提供し、有用性が向上しています .
特性
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
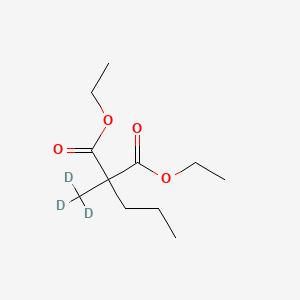

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
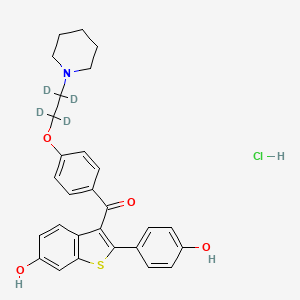
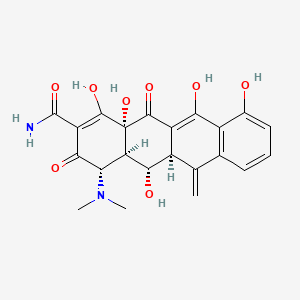
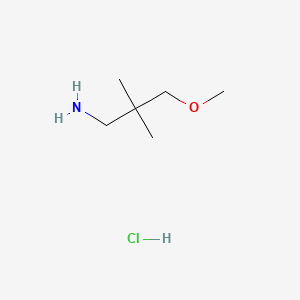
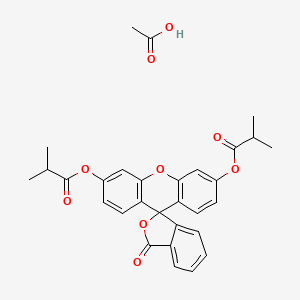
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
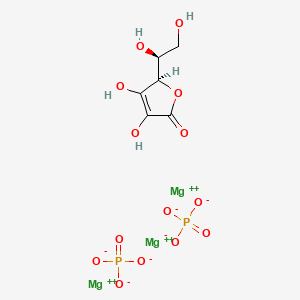
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

